2-(2,4-Dichlorophenoxy)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

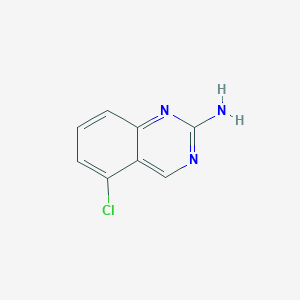

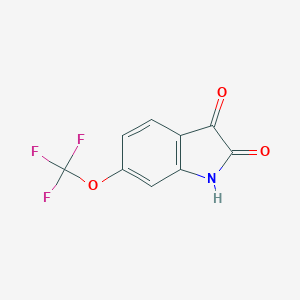

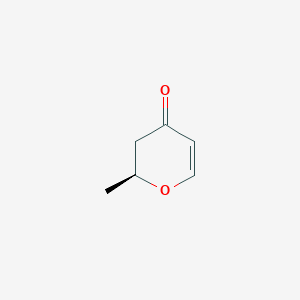

“2-(2,4-Dichlorophenoxy)pyridin-3-amine” is a chemical compound that is used in various scientific research. Its complex structure allows for diverse applications, ranging from medicinal chemistry to agricultural studies. It has a molecular weight of 255.1 .

Synthesis Analysis

A novel series of pyridin-3-amine derivatives were designed, synthesized, and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) .

Physical And Chemical Properties Analysis

“2-(2,4-Dichlorophenoxy)pyridin-3-amine” is a solid at room temperature. It has a molecular weight of 255.1 and its IUPAC name is 2-(2,4-dichlorophenoxy)-3-pyridinamine .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agents

2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, which include 2-(2,4-Dichlorophenoxy)pyridin-3-amine, are promising anti-inflammatory agents . They have shown potential in selectively inhibiting the COX-2 enzyme , which plays a key role in inflammation and pain.

Synthesis of New Derivatives

This compound can be used in the synthesis of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . These derivatives could potentially have different properties and applications, expanding the range of uses for this class of compounds .

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies . These studies can help understand how the compound interacts with other molecules, such as enzymes, and can provide insights into its mechanism of action .

Potential Anti-Cancer Agents

Some derivatives of 2-(2,4-Dichlorophenoxy)pyridin-3-amine have shown antiproliferative activity against certain cancer cell lines . This suggests that they could potentially be developed into anti-cancer agents .

Fluorescence Properties

Certain derivatives of this compound have shown strong fluorescence properties . This makes them potentially useful in various applications, such as in the development of new fluorescent probes .

pH Indicators

Some derivatives of 2-(2,4-Dichlorophenoxy)pyridin-3-amine have been found to be potent pH indicators . They enable both fluorescence intensity-based and ratiometric pH sensing , which could be useful in various scientific and industrial applications.

Safety and Hazards

The safety information for “2-(2,4-Dichlorophenoxy)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

- The primary target of 2-(2,4-Dichlorophenoxy)pyridin-3-amine is Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in fatty acid biosynthesis.

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZNBHGWZVWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384245 |

Source

|

| Record name | 2-(2,4-dichlorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)pyridin-3-amine | |

CAS RN |

175136-22-8 |

Source

|

| Record name | 2-(2,4-dichlorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)

![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)